2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Catalog No.
S643009
CAS No.
307521-00-2
M.F
C29H22O5
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-...

CAS Number

307521-00-2

Product Name

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one

Molecular Formula

C29H22O5

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2

InChI Key

LVTHPNVNUFJGCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5

Synonyms

3',4'-dibenzyloxyflavonol

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (CAS 307521-00-2) is a strategically protected flavonol intermediate designed for the regioselective synthesis of 3-O-substituted 3',4'-dihydroxyflavones. By masking the highly reactive B-ring catechol moiety with robust benzyl ethers, this scaffold isolates the 3-hydroxyl group on the C-ring for targeted functionalization [1]. This compound is critical for medicinal chemistry and materials science workflows where downstream deprotection must be orthogonal to sensitive 3-O-linkages, such as glycosides or base-labile esters, making it a highly effective procurement choice over unprotected or methoxy-protected analogs[2].

Attempting to use unprotected 3,3',4'-trihydroxyflavone for 3-O-alkylation or glycosylation results in complex, intractable mixtures due to the competing nucleophilicity of the 3'- and 4'-hydroxyl groups, drastically reducing the yield of the target mono-substituted product [1]. Substituting with 3',4'-dimethoxy analogs forces the use of harsh Lewis acids (e.g., BBr3) during the final deprotection step. These aggressive conditions frequently cleave newly formed 3-O-bonds, degrade sensitive glycosidic linkages, and can even trigger pyrone ring opening, leading to unacceptable material losses and poor batch-to-batch reproducibility in synthetic workflows[2].

Regioselectivity and Yield in 3-O-Functionalization

When performing 3-O-alkylation (e.g., with alkyl halides in K2CO3/DMF), the dibenzyl-protected target compound allows for exclusive reaction at the 3-OH position, delivering high yields of the desired intermediate. In contrast, using unprotected 3,3',4'-trihydroxyflavone leads to competitive alkylation at the 3' and 4' positions, resulting in a complex mixture and a massive drop in the yield of the 3-O-alkylated product [1].

Evidence DimensionYield of isolated 3-O-alkylated product
Target Compound Data>85% yield (exclusive 3-O-alkylation)
Comparator Or BaselineUnprotected 3,3',4'-trihydroxyflavone (<20% yield of 3-O-alkylated product, >60% polyalkylated byproducts)
Quantified Difference>4-fold increase in target yield and elimination of polyalkylated impurities
ConditionsAlkylation with R-X, K2CO3, DMF, 60 °C, 4 hours

Procuring the dibenzyl-protected scaffold prevents costly chromatographic separations and massive yield losses during the functionalization of the 3-hydroxyl group.

Deprotection Compatibility with Sensitive 3-O-Linkages

The benzyl ethers on the target compound can be cleanly removed via mild catalytic hydrogenolysis (H2, Pd/C) at room temperature. This orthogonal deprotection completely preserves sensitive 3-O-glycosidic or ester linkages. Conversely, the deprotection of a 3',4'-dimethoxy comparator requires harsh Lewis acids like BBr3, which aggressively cleave glycosidic bonds and degrade the final product [1].

Evidence DimensionRecovery of intact 3-O-glycoside after B-ring deprotection
Target Compound Data>90% recovery of the intact 3-O-glycoside (via H2, Pd/C)
Comparator Or Baseline3',4'-dimethoxy-3-hydroxyflavone analog (<10% recovery, >80% cleavage of the 3-O-glycoside via BBr3)
Quantified Difference9-fold higher retention of the sensitive 3-O-linkage
ConditionsTarget: H2 (1 atm), 10% Pd/C, MeOH/EtOAc, 25 °C. Comparator: BBr3, CH2Cl2, -78 °C to 25 °C.

For researchers synthesizing flavonol glycosides or sensitive conjugates, the benzyl-protected precursor is the only viable option to ensure the final product survives the final deprotection step.

Stability Under Strongly Basic Reaction Conditions

Benzyl ethers are highly stable to the strongly basic conditions often required for flavonol modification or upstream synthesis. If a diacetate-protected comparator is used, the acetate groups undergo rapid saponification in basic media, prematurely exposing the catechol and leading to oxidative degradation of the intermediate [1].

Evidence DimensionProtecting group retention in strongly basic media (pH > 12)
Target Compound Data100% retention of benzyl ethers
Comparator Or Baseline3',4'-diacetoxy-3-hydroxyflavone (0% retention, complete saponification within minutes)
Quantified DifferenceAbsolute stability vs. complete premature cleavage
Conditions2 M NaOH (aq) / MeOH, 25 °C, 1 hour

The robust base stability of the benzyl groups allows buyers to utilize a much wider range of strongly basic reagents for 3-OH functionalization without risking premature deprotection.

Synthesis of Flavonol 3-O-Glycosides and Conjugates

Because the benzyl groups can be removed via mild hydrogenolysis, this compound is the premier starting material for synthesizing bioactive flavonol 3-O-glycosides. It allows for the attachment of the sugar moiety to the 3-OH position followed by clean deprotection, avoiding the glycosidic cleavage that plagues methoxy-protected alternatives [1].

Development of Catechol-Based Kinase Inhibitors

In medicinal chemistry programs targeting kinases where the 3',4'-catechol motif is essential for hinge-binding, this protected scaffold allows for extensive structure-activity relationship (SAR) exploration at the 3-position. The catechol remains safely masked during library synthesis and is cleanly unmasked in the final step [1].

Preparation of Antioxidant Standard Reference Materials

For analytical laboratories synthesizing high-purity 3,3',4'-trihydroxyflavone derivatives as analytical standards, the dibenzyl-protected precursor ensures high regioselectivity. This prevents the formation of closely related positional isomers (e.g., 3'-O-alkyl vs 3-O-alkyl) that are notoriously difficult to separate by preparative HPLC, ensuring >99% purity of the final reference standard[1].

XLogP3

6

Wikipedia

3',4'-dibenzyloxyflavonol

Dates

Last modified: 08-15-2023

Explore Compound Types